

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-Benzoylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Benzoylpyridine**

Cat. No.: **B1664120**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylpyridine, a heterocyclic aromatic ketone, serves as a crucial building block in medicinal chemistry and materials science. Its structural features, comprising a pyridine ring linked to a benzoyl group, give rise to a unique spectroscopic profile. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This technical guide provides a comprehensive analysis of the spectroscopic data of **3-Benzoylpyridine**, encompassing Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols and a logical workflow for spectral interpretation are also presented to aid researchers in their analytical endeavors.

Data Presentation

The quantitative spectroscopic data for **3-Benzoylpyridine** are summarized in the following tables for clarity and comparative analysis.

Table 1: UV-Visible Spectroscopic Data (Estimated)

Wavelength (λ max, nm)	Molar Absorptivity (ϵ , L \cdot mol $^{-1}$ \cdot cm $^{-1}$)	Solvent	Electronic Transition
~245	~12,000	Ethanol	$\pi \rightarrow \pi^*$ (Benzoyl group)
~280	~3,000	Ethanol	$n \rightarrow \pi^*$ (Carbonyl group)
~260	~2,500	Ethanol	$\pi \rightarrow \pi^*$ (Pyridine ring)

Note: The UV-Vis data is estimated based on the characteristic absorptions of the benzoyl and pyridine chromophores, as explicit experimental data for **3-Benzoylpyridine** was not available in the cited literature.

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm $^{-1}$)	Intensity	Assignment
3060	Medium	Aromatic C-H stretch
1665	Strong	C=O (Ketone) stretch
1585, 1475, 1445	Medium to Strong	C=C and C=N aromatic ring stretches
1280	Medium	C-C stretch
900-650	Strong	Aromatic C-H out-of-plane bending

Table 3: 1 H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.95	d	2.2	H-2 (Pyridine)
8.75	dd	4.8, 1.6	H-6 (Pyridine)
8.10	dt	8.0, 2.0	H-4 (Pyridine)
7.85 - 7.75	m	-	H-2', H-6' (Benzoyl)
7.65 - 7.45	m	-	H-3', H-4', H-5' (Benzoyl), H-5 (Pyridine)

Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Table 4: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
195.5	C=O (Ketone)
153.0	C-2 (Pyridine)
149.0	C-6 (Pyridine)
137.5	C-4 (Pyridine)
136.0	C-1' (Benzoyl)
133.0	C-4' (Benzoyl)
132.0	C-3 (Pyridine)
130.0	C-2', C-6' (Benzoyl)
128.5	C-3', C-5' (Benzoyl)
124.0	C-5 (Pyridine)

Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Table 5: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
183	100	[M] ⁺ (Molecular Ion)
155	40	[M - CO] ⁺
105	95	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
78	30	[C ₅ H ₄ N] ⁺ (Pyridyl cation)
77	90	[C ₆ H ₅] ⁺ (Phenyl cation)
51	45	[C ₄ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Visible Spectroscopy

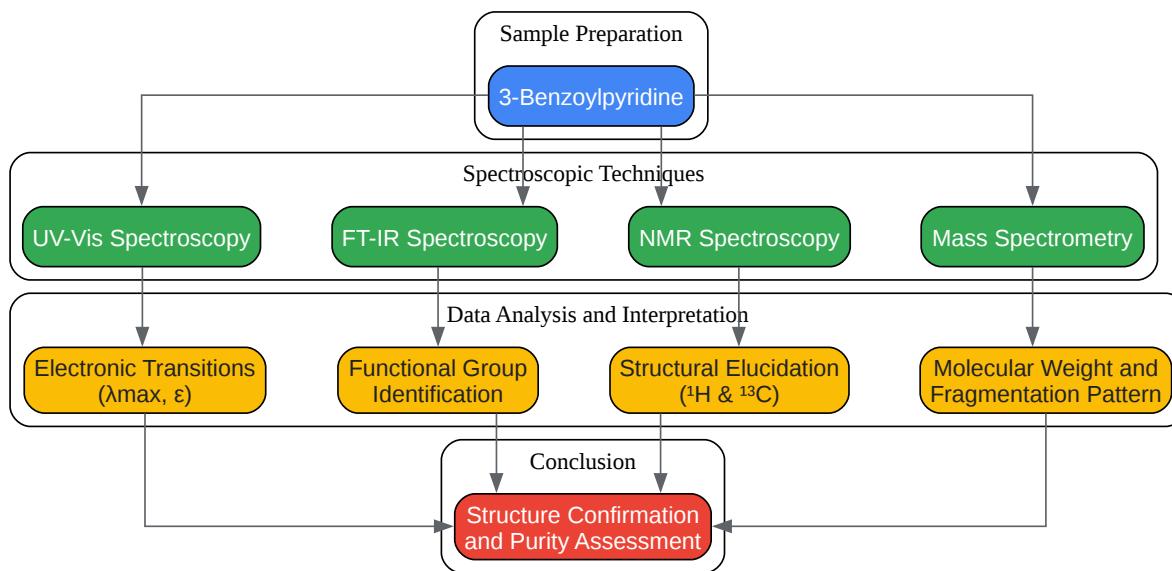
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A stock solution of **3-Benzoylpyridine** is prepared by accurately weighing approximately 10 mg of the compound and dissolving it in a 100 mL volumetric flask with spectroscopic grade ethanol. A series of dilutions are then made to obtain concentrations in the range of 1-10 µg/mL.
- Data Acquisition: The spectrophotometer is blanked with the solvent (ethanol). The absorbance of each standard solution is measured over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λ_{max}) is determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **3-Benzoylpyridine** is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

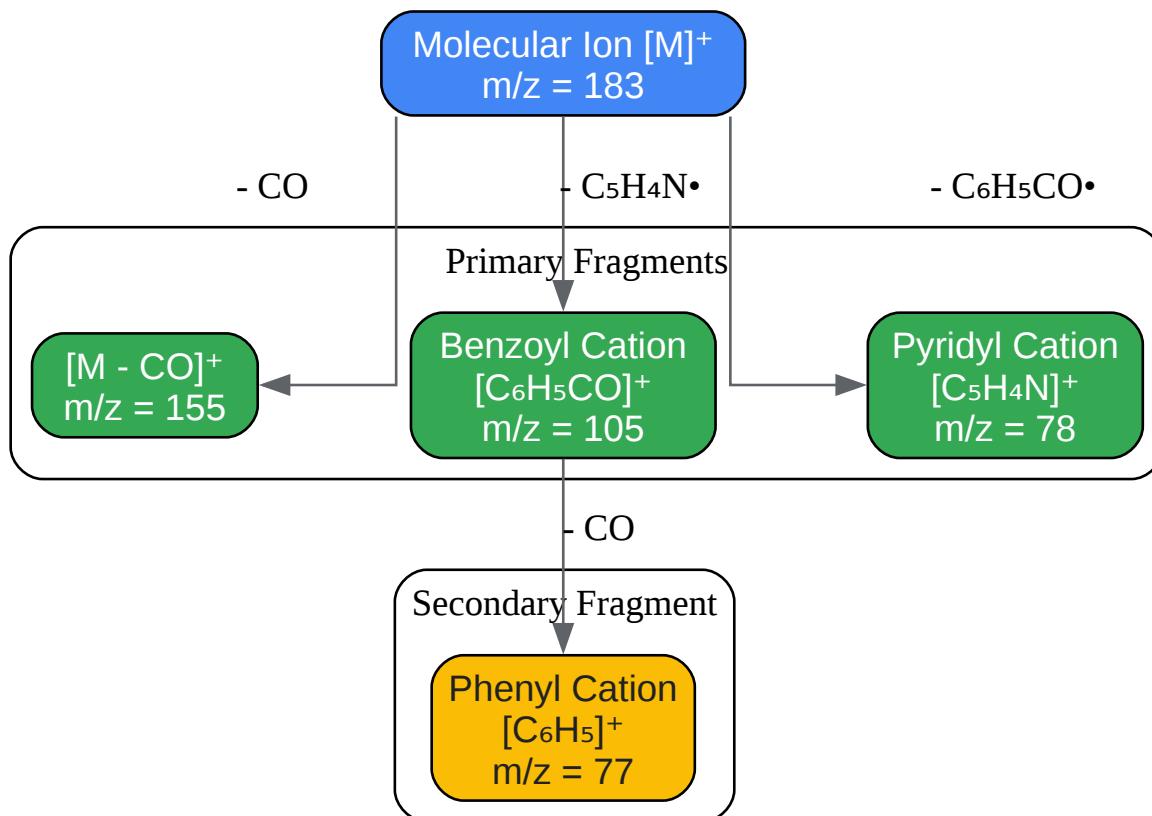
- Data Acquisition: A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the FT-IR spectrum is recorded in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy


- Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.
- Sample Preparation: Approximately 10-20 mg of **3-Benzoylpyridine** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard in an NMR tube.
- Data Acquisition: The ^1H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Sample Preparation: A dilute solution of **3-Benzoylpyridine** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- Data Acquisition: The sample is introduced into the mass spectrometer. For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.


Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3-Benzoylpyridine**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **3-Benzoylpyridine**.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway of **3-Benzoylpyridine**.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-Benzoylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664120#spectroscopic-data-analysis-of-3-benzoylpyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com